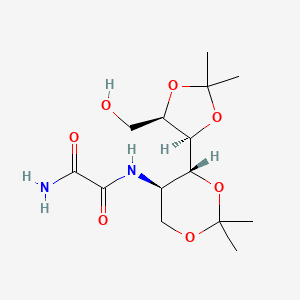
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is a compound that features both tert-butyldimethylsilyl and triisopropylsilyl groups. These groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions. The compound’s structure includes a pentadiyn-3-ol backbone, which is a five-carbon chain with two triple bonds and a hydroxyl group.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups .
Analyse Chemischer Reaktionen
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis where protecting groups are essential.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of drug candidates by providing a stable intermediate that can be modified to yield active compounds.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol primarily involves its role as a protecting group. The silyl groups protect the hydroxyl group from unwanted reactions during synthetic procedures. The compound’s stability under various conditions allows for selective reactions at other sites of the molecule. The deprotection step, where the silyl groups are removed, is typically the final step in the synthesis, revealing the free hydroxyl group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can be compared with other silyl-protected compounds such as:
Trimethylsilyl ethers: These are less bulky and offer less steric protection compared to tert-butyldimethylsilyl and triisopropylsilyl groups.
Triethylsilyl ethers: These provide moderate steric protection and are easier to remove than triisopropylsilyl groups.
tert-Butyldiphenylsilyl ethers: These offer high steric protection and are more stable under acidic conditions but are more challenging to remove.
The uniqueness of this compound lies in its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications.
Eigenschaften
Molekularformel |
C20H38OSi2 |
|---|---|
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C20H38OSi2/c1-16(2)23(17(3)4,18(5)6)15-13-19(21)12-14-22(10,11)20(7,8)9/h16-19,21H,1-11H3 |
InChI-Schlüssel |
KLLKSHPCKLBTOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC(C#C[Si](C)(C)C(C)(C)C)O)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
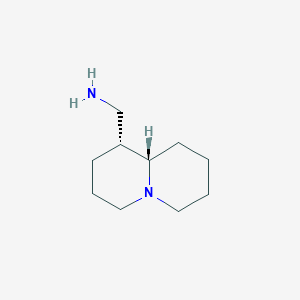
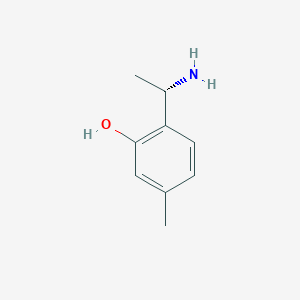
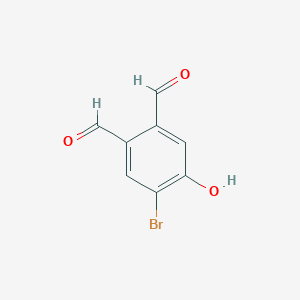

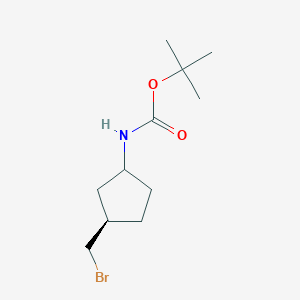




![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)

![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
